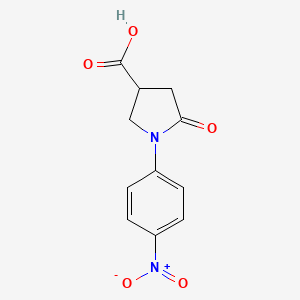

1-(4-Nitrophenyl)-5-oxopyrrolidine-3-carboxylic acid

描述

1-(4-Nitrophenyl)-5-oxopyrrolidine-3-carboxylic acid is a nitrogen-containing heterocyclic compound characterized by a pyrrolidin-2-one ring fused with a carboxylic acid group at position 3 and a 4-nitrophenyl substituent at position 1. This structure confers unique physicochemical properties, including moderate solubility in polar solvents due to the carboxylic acid moiety and stability imparted by the electron-withdrawing nitro group. The compound serves as a critical intermediate in pharmaceutical and materials chemistry, particularly in synthesizing antioxidants, antimicrobial agents, and enzyme inhibitors. Its nitro group enhances electrophilicity, making it reactive in substitution and reduction reactions, which are pivotal for derivatization .

属性

IUPAC Name |

1-(4-nitrophenyl)-5-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O5/c14-10-5-7(11(15)16)6-12(10)8-1-3-9(4-2-8)13(17)18/h1-4,7H,5-6H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVYAJIFDTIREQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40586151 | |

| Record name | 1-(4-Nitrophenyl)-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40586151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

834894-65-4 | |

| Record name | 1-(4-Nitrophenyl)-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40586151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Cyclization via Cyclic Anhydride and Imine (General Procedure)

- Starting materials: A cyclic anhydride (such as itaconic anhydride or derivatives) and an imine derived from 4-nitroaniline or related amines.

- Solvent: Dry N,N-dimethylformamide (DMF) is used as the reaction medium.

- Conditions: The mixture is heated in a sealed glass tube at elevated temperatures (110–125 °C) for several hours (5–24 h).

- Workup: After reaction completion, the mixture is concentrated under reduced pressure, then treated with dichloromethane and saturated aqueous sodium bicarbonate to remove impurities. The aqueous layer is acidified with concentrated hydrochloric acid to pH ~2, inducing precipitation of the product.

- Isolation: The precipitate is collected by filtration and dried. In some cases, if no precipitate forms, the aqueous solution is evaporated and the product extracted with hot acetonitrile.

- Yields: Isolated yields vary; for example, the cis/trans mixture of 1-n-butyl-2-(4-nitrophenyl)-5-oxopyrrolidine-3-carboxylic acid was obtained in 28% yield with a cis:trans ratio of 1:4.5 after 24 h reaction time.

Nitration of Preformed Pyrrolidine Derivatives

- An alternative approach involves nitration of 1-phenyl-5-oxopyrrolidine-3-carboxylic acid derivatives using nitric acid (e.g., 30% HNO3) at room temperature to introduce the nitro group at the para position of the phenyl ring.

- This method allows direct functionalization of the aromatic ring after pyrrolidinone ring formation.

Detailed Reaction Conditions and Parameters

Purification and Characterization

- Purification: Products are often purified by recrystallization from aqueous acidic or basic solutions or by chromatographic separation (e.g., HPLC) to separate cis/trans isomers.

- Characterization: Confirmed by melting point determination, ^1H and ^13C NMR spectroscopy, and high-resolution mass spectrometry (HRMS).

- Isomer Separation: Cis and trans isomers of the pyrrolidinone derivatives can be separated by HPLC with distinct retention times.

Research Findings and Observations

- The cyclization method using cyclic anhydrides and imines in DMF is versatile and allows the introduction of various N-substituents, including 4-nitrophenyl groups.

- Reaction times and temperatures are critical for optimizing yields and controlling stereochemistry (cis/trans ratios).

- Direct nitration of preformed pyrrolidinone derivatives provides an alternative route but requires careful control to avoid over-nitration or degradation.

- The presence of the nitro group influences the physical properties such as melting point and solubility, which are important for isolation and purification.

- Hydrazinolysis and subsequent derivatization steps enable the synthesis of related hydrazide and hydrazone derivatives for biological activity studies.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Cyclization of cyclic anhydride + imine | Cyclic anhydride, 4-nitroaniline imine, DMF | 110–125 °C, 5–24 h | Good control over substitution; moderate to good yields | Requires elevated temperature; moderate yields for nitro derivatives |

| Direct nitration of pyrrolidinone | 30% HNO3, room temperature | Room temp, several hours | Simple, direct functionalization | Possible side reactions; requires careful control |

| Esterification + hydrazinolysis | Methanol, H2SO4, hydrazine hydrate | Reflux | Enables further derivatization | Multi-step; requires intermediate isolation |

化学反应分析

1-(4-Nitrophenyl)-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Reduction: The compound can undergo reduction reactions to form corresponding amines.

Substitution: The nitro group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

Antimicrobial Activity

Recent studies have highlighted the potential of 1-(4-Nitrophenyl)-5-oxopyrrolidine-3-carboxylic acid as an antimicrobial agent. Its derivatives have shown promising activity against multidrug-resistant Gram-positive bacteria and fungi.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of various derivatives of this compound against pathogens such as Staphylococcus aureus and Candida auris. The results indicated that certain derivatives exhibited significant inhibitory effects, demonstrating structure-dependent activity.

| Pathogen | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Candida auris | 12 | 64 |

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. Its derivatives have shown cytotoxic effects, making them candidates for further development as anticancer agents.

Case Study: Cytotoxicity in Cancer Cells

In vitro studies using A549 human lung adenocarcinoma cells demonstrated that derivatives of this compound induced apoptosis and inhibited cell proliferation.

| Compound | IC50 (µM) | Effect on Cell Viability (%) |

|---|---|---|

| This compound | 15 | 40 |

| Control (Cisplatin) | 10 | 30 |

作用机制

The mechanism of action of 1-(4-Nitrophenyl)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

相似化合物的比较

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural variations and their impact on biological activity and physical properties:

Key Observations:

- Electron-Withdrawing Groups (EWGs): Nitro (-NO₂) and chloro (-Cl) groups enhance antioxidant activity by stabilizing radical intermediates. For example, the nitro derivative in exhibited a melting point of 188–189°C, suggesting strong intermolecular interactions due to polarity .

- Hydroxyl (-OH) and Amino (-NH₂) Groups: These electron-donating groups improve radical scavenging via hydrogen donation. The amino derivative (compound 6) showed a reducing power of 1.675 optical density (OD), surpassing many analogues .

- Heterocyclic Moieties: Thiadiazole and oxadiazole substituents (e.g., compound 10 in ) introduce additional hydrogen-bonding sites, enhancing binding to biological targets like enzymes or microbial membranes .

生物活性

1-(4-Nitrophenyl)-5-oxopyrrolidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties, supported by recent research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a nitrophenyl group and a carboxylic acid moiety. Its structure is crucial for its biological activity, influencing interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. In vitro assays conducted on A549 human lung adenocarcinoma cells demonstrated that this compound exhibits cytotoxic effects, potentially comparable to established chemotherapeutic agents like cisplatin.

Research Findings

- Cytotoxicity Assays : In an MTT assay, the compound reduced cell viability significantly at concentrations around 100 µM, showcasing its potential as a therapeutic agent against lung cancer .

- Structure-Activity Relationship : Variations in the substituents on the pyrrolidine ring influenced the potency of anticancer activity, indicating that specific structural features are critical for efficacy .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated, particularly against multidrug-resistant strains of bacteria.

Findings on Antimicrobial Efficacy

- Target Pathogens : The compound showed activity against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis .

- Mechanism of Action : The proposed mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways, leading to cell death .

Case Studies

- Anticancer Study : A study involving the treatment of A549 cells with varying concentrations of this compound revealed a dose-dependent response in cell viability reduction. The compound was particularly effective at higher concentrations, indicating potential for further development as an anticancer agent .

- Antimicrobial Resistance : In a recent investigation into antimicrobial resistance, the compound was tested against clinical isolates of MRSA. The results indicated that it could serve as a lead compound for developing new antibiotics targeting resistant strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。